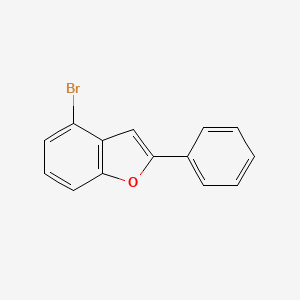

4-Bromo-2-phenylbenzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJOZPUPENSWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460989 | |

| Record name | 4-Bromo-2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-92-2 | |

| Record name | 4-Bromo-2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 2 Phenylbenzofuran and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the benzofuran (B130515) ring system necessitates the careful preparation of appropriately substituted aromatic precursors. These precursors typically contain a phenol (B47542) moiety and a side chain that will ultimately form the furan (B31954) ring.

The foundation of benzofuran synthesis often lies in the availability of substituted phenols and phenyl ketones. acs.orgnih.gov A variety of methods exist for their preparation, including:

Friedel-Crafts Alkylation and Acylation: These classic electrophilic aromatic substitution reactions are employed to introduce alkyl and acyl groups onto a phenolic ring. For instance, the reaction of a phenol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can yield a hydroxy-substituted acetophenone, a common precursor for benzofurans. mdpi.com

Reaction with α-Haloketones: Phenols can be reacted with α-haloketones in a one-step process to generate benzofurans. nih.gov This method combines O-alkylation with a subsequent intramolecular cyclization. For example, various substituted phenols react with 2-chlorocyclohexanone (B41772) to produce the corresponding benzofuran derivatives in good yields. nih.gov

Dehydrative C-H Alkylation and Alkenylation: A ruthenium-hydride complex can catalyze the reaction of phenols with alcohols, leading to ortho-substituted phenol products. acs.org This method offers an environmentally benign route to functionalized phenols, which are key intermediates for benzofuran synthesis. acs.org

| Precursor Type | Synthetic Method | Key Reagents | Reference |

| Substituted Phenols | Dehydrative C-H Alkylation | Ruthenium-hydride complex, Alcohols | acs.org |

| Phenyl Ketones | Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | mdpi.com |

| Benzofurans (direct) | Reaction with α-Haloketones | α-Haloketone, Titanium tetrachloride | nih.gov |

Introducing a bromine atom at the C-4 position of the benzofuran ring is a crucial step for the synthesis of 4-bromo-2-phenylbenzofuran. This can be achieved either by brominating a pre-formed benzofuran or by using a brominated precursor.

Direct bromination of the benzofuran ring can be challenging due to the reactivity of other positions. gla.ac.uk For instance, electrophilic bromination of benzofuran itself typically leads to addition across the 2,3-double bond. researchgate.net Therefore, strategic approaches are often necessary:

Bromination of Substituted Phenols: A common strategy involves the bromination of a phenol derivative prior to the formation of the benzofuran ring. The directing effects of the hydroxyl and other substituents on the phenol ring can be exploited to achieve regioselective bromination.

Bromination of Benzofuran Derivatives: In some cases, direct bromination of a substituted benzofuran can be successful. For example, to avoid competitive bromination at other positions, a protecting group might be introduced, which is later removed after the desired bromination at C-4 is accomplished. nih.gov The choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), and the reaction conditions are critical for achieving the desired regioselectivity. nih.gov

| Bromination Strategy | Description | Key Reagents | Reference |

| Precursor Bromination | Bromination of a phenolic precursor before benzofuran ring formation. | Brominating agents (e.g., Br₂) | gla.ac.uk |

| Direct Bromination | Bromination of a pre-formed benzofuran ring, often requiring protecting groups. | N-bromosuccinimide (NBS) | nih.govnih.gov |

Cyclization Reactions for Benzofuran Core Formation

Once the necessary precursors are in hand, the next critical step is the formation of the benzofuran ring through a cyclization reaction. Various methodologies have been developed to achieve this transformation efficiently.

The intramolecular Wittig reaction is a powerful tool for the synthesis of benzofurans. acs.orgrsc.orgnih.gov This approach typically involves the generation of a phosphorus ylide from a suitably functionalized precursor, which then undergoes an intramolecular reaction to form the furan ring. acs.orgrsc.orgnih.gov The reaction conditions are generally mild, and the method tolerates a wide range of functional groups. acs.orgrsc.org A general scheme involves the reaction of an o-acylated nitrostyrene (B7858105) with a phosphine (B1218219) to generate a key ylide intermediate, which then cyclizes to form the benzofuran. nih.govacs.org

A variety of intramolecular condensation and cyclization reactions are employed for the synthesis of the benzofuran core. nih.gov These methods often involve the formation of a C-O or C-C bond to close the furan ring.

Acid-Catalyzed Cyclization: Acid-catalyzed dehydration of appropriate precursors, such as α-aryloxy ketones, is a common method. rsc.org For example, 2'-bromodeoxybenzoins can be cyclized to 2-phenylbenzofurans in the presence of a copper catalyst. psu.edu

Base-Mediated Cyclization: Intramolecular cyclization of precursors under basic conditions is another effective strategy. unisa.ac.za

One-Pot Syntheses: Several one-pot procedures have been developed that combine multiple steps, such as precursor formation and cyclization, into a single reaction vessel. dtu.dkd-nb.info For instance, the reaction of phenols with α-haloketones promoted by titanium tetrachloride allows for a direct synthesis of benzofurans. nih.gov

| Cyclization Protocol | Description | Key Reagents/Catalysts | Reference |

| Acid-Catalyzed | Dehydration of precursors like α-aryloxy ketones. | Copper, Acids | rsc.orgpsu.edu |

| Base-Mediated | Intramolecular cyclization under basic conditions. | Bases (e.g., NaH) | unisa.ac.za |

| One-Pot Synthesis | Combination of precursor formation and cyclization. | Titanium tetrachloride | nih.govdtu.dkd-nb.info |

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of benzofurans. Various metals, including palladium, copper, ruthenium, and nickel, have been shown to effectively catalyze the cyclization reactions. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions that lead to benzofurans. acs.org For example, palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers can afford 2-substituted benzofurans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often employed in the cyclization of o-halophenols with alkynes (Sonogashira coupling followed by cyclization) and in the intramolecular cyclization of 2'-bromodeoxybenzoins. acs.orgpsu.edu

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized for the dehydrative C-H alkenylation and annulation of phenols with 1,2-diols to form benzofuran derivatives. acs.orgorganic-chemistry.org

Nickel-Catalyzed Reactions: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a route to benzofuran derivatives. thieme-connect.com

| Metal Catalyst | Reaction Type | Example Substrates | Reference |

| Palladium (Pd) | Intramolecular C-H functionalization | (Z)-2-bromovinyl phenyl ethers | organic-chemistry.org |

| Copper (Cu) | Sonogashira coupling/cyclization | o-halophenols and alkynes | acs.orgpsu.edu |

| Ruthenium (Ru) | Dehydrative C-H alkenylation/annulation | Phenols and 1,2-diols | acs.orgorganic-chemistry.org |

| Nickel (Ni) | Intramolecular nucleophilic addition | Aryl halides and aryl ketones | thieme-connect.com |

Post-Cyclization Functionalization and Derivatization

Following the initial formation of the benzofuran ring system, post-cyclization functionalization is a key strategy for introducing molecular diversity. This often involves leveraging the reactivity of the bromine substituent at the 4-position.

Suzuki Cross-Coupling for Phenyl Moiety Introduction

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. semanticscholar.org This palladium-catalyzed reaction is instrumental in synthesizing 2-arylbenzo[b]furan derivatives. semanticscholar.orgmdpi.com In a typical procedure, a bromo-substituted benzofuran is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

For instance, the synthesis of novel 2-arylbenzo[b]furan derivatives has been achieved through the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.com The reaction conditions are crucial for achieving high yields. Studies have shown that while common palladium salts like PdCl2 and Pd(OAc)2 can catalyze the reaction, the use of a specific Pd(II) complex in an ethanol/water mixture at 80°C can significantly improve the yield to as high as 91%. mdpi.com The reaction is generally tolerant of a variety of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of compounds. semanticscholar.orgmdpi.com

Below is a table summarizing the optimized conditions for the Suzuki cross-coupling reaction to produce 2-arylbenzo[b]furan derivatives.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 | mdpi.com |

| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 | mdpi.com |

| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 | mdpi.com |

Sonogashira Coupling for Alkynyl Group Incorporation and Subsequent Transformations

The Sonogashira coupling reaction provides a direct method for introducing alkynyl groups onto the benzofuran scaffold. acs.org This palladium and copper co-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This methodology is valuable for the synthesis of 3-alkynylbenzofurans from 3-iodo-2-phenylbenzofuran. thieme-connect.com

The reaction can be carried out using a heterogeneous catalyst, such as a silica-supported pyridinium (B92312) ionic liquid-based palladium catalyst, which offers the advantage of being phosphine-free and, in some cases, copper-free. thieme-connect.com The Sonogashira reaction can also be part of a one-pot cascade method for the synthesis of 2-arylbenzofurans, involving two Sonogashira couplings followed by cyclization. acs.org

Furthermore, the initially formed alkynylated benzofurans can undergo subsequent transformations. For example, the coupling of 2-hydroxybenzene diazonium salt with phenylacetylene (B144264) leads to the formation of 2-phenylbenzofuran (B156813) through a spontaneous cyclization of the intermediate 1-(2-hydroxyphenyl)-2-phenylacetylene. citycollegekolkata.org

Other Palladium-Mediated Coupling Reactions for Aromatic Substitutions

Beyond Suzuki and Sonogashira couplings, other palladium-mediated reactions are employed for aromatic substitutions on the benzofuran core. Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups without the need for pre-functionalized starting materials. For example, the C-H arylation of benzofuran with aryl bromides can yield 2-phenylbenzofuran, although initial reports showed modest yields. mdpi.com Improvements in reaction conditions and the use of alternative arylating agents like triarylantimony difluorides have led to more efficient syntheses of 2-arylbenzofurans. mdpi.com

Palladium nanoparticles have also been utilized as catalysts in the synthesis of benzofurans through a domino reaction of 2-iodophenol (B132878) with terminal acetylenes. thieme-connect.com These reactions can be optimized by adjusting the catalyst loading, temperature, and the use of co-ligands like triphenylphosphine (B44618). thieme-connect.com

Chemo- and Regioselectivity in this compound Synthesis

Achieving chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted benzofurans like this compound.

Control of Bromination Position and Phenyl Ring Attachment

The selective introduction of a bromine atom at the C4-position of the benzofuran ring is a synthetic challenge. Direct bromination of 2-phenylbenzofuran can lead to a mixture of products. researchgate.net Therefore, strategies often involve the use of starting materials that already contain the desired substitution pattern or directing groups to control the regioselectivity of subsequent reactions.

For instance, the synthesis can start from a pre-brominated phenol derivative. The reaction of 2-bromo-1,4-dihydroxybenzene with acetyl chloride, followed by a palladium-catalyzed coupling with phenylacetylene, leads to the formation of 2-phenylbenzofuran-5-ol. nih.gov While this provides a route to a substituted benzofuran, precise control to achieve the 4-bromo isomer requires careful selection of starting materials and reaction pathways.

The attachment of the phenyl group at the C2-position is often achieved through cyclization reactions of precursors that already contain the phenyl moiety in the correct position. One-pot methods, such as the reaction of 2-iodophenol, phenylacetylene, and an aryl iodide, can provide 2,3-disubstituted benzofurans with good regioselectivity. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. This involves a systematic variation of parameters such as catalyst, ligand, base, solvent, temperature, and reaction time.

In the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene, a study on the optimization of reaction conditions revealed that the choice of catalyst and the addition of a co-ligand significantly impact the yield. thieme-connect.com For example, increasing the palladium nanoparticle catalyst loading from 2 mol% to 2.5 mol% and adding triphenylphosphine as a co-ligand improved the yield of 2-phenylbenzofuran. thieme-connect.com

Similarly, in the palladium-catalyzed C-H arylation of benzofuran, the choice of the arylating agent is critical. Triarylantimony difluorides were found to be highly reactive, giving 2-phenylbenzofuran in high yields, while other pentavalent organoantimony compounds were less effective. mdpi.com

The following table presents a summary of reaction conditions that have been optimized for the synthesis of 2-phenylbenzofuran.

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodophenol, Phenylacetylene | PdNPs (2.5 mol%), Ph₃P (20 mol%) | K₂CO₃ | Not specified | 60 | High | thieme-connect.com |

| Benzofuran, Phenyl Bromide | Pd(PPh₃)₄ | KOAc | Not specified | Not specified | 23 | mdpi.com |

| Benzofuran, Ph₃SbF₂ | Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.) | - | 1,2-DCE | 80 | >80 | mdpi.com |

Iii. Structure Activity Relationship Sar Studies of 4 Bromo 2 Phenylbenzofuran Derivatives

Impact of Bromine Atom Position on Biological Activity

The position of the bromine atom on the benzofuran (B130515) ring is a critical determinant of the molecule's biological activity. nih.govmdpi.com Halogenation, in general, has been shown to enhance the cytotoxic properties of benzofurans, likely due to the formation of halogen bonds which can improve binding affinity to biological targets. nih.gov

Research indicates that the location of halogen substitution on the benzofuran ring significantly modulates biological efficacy. While extensive data on C-4 bromination specifically is part of ongoing research, comparisons with other halogenated positions provide valuable insights.

For instance, studies on cholinesterase inhibitors have revealed that 2-phenylbenzofurans substituted with a halogen at the C-7 position are generally more active than their C-5 substituted or unsubstituted counterparts. sci-hub.box In this context, a 7-bromo derivative displayed slightly better activity than a 7-chloro derivative, highlighting the influence of the specific halogen atom. sci-hub.box

In the realm of anticancer research, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity against certain cancer cell lines. nih.govmdpi.com This suggests that the C-4 position is a sensitive site for modification where halogenation can positively impact biological action.

Table 1: Comparison of Biological Activity Based on Halogen Position on the Benzofuran Ring

| Compound Series | Halogen Position | Biological Activity Noted | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran (B156813) Derivatives | C-7 | Higher cholinesterase inhibitory activity compared to C-5 substituted and unsubstituted analogs. Bromine at C-7 is slightly more potent than chlorine. | sci-hub.box |

| 2-Benzofuranyl Derivatives | C-4 | Fluorine at C-4 resulted in a 2-fold increase in anticancer potency and inhibitory activity. | nih.govmdpi.com |

| Benzofuran Derivatives | C-5 | Bromine at C-5 (with a 4-bromophenyl at C-2) showed excellent antibacterial activity. | nih.gov |

The bromine atom at the C-4 position influences receptor binding through a combination of electronic and steric effects. Bromine is an electron-withdrawing group, which can alter the electron density distribution across the benzofuran scaffold. acs.org This modification of the molecule's electrostatic potential can affect how it interacts with the amino acid residues within a biological target's binding pocket.

The presence of a halogen, such as bromine, also increases the lipophilicity of the compound. rsc.org This enhanced lipophilicity can facilitate the molecule's passage through cellular membranes and improve its hydrophobic interactions with the target receptor, potentially leading to a stronger binding affinity. nih.gov The ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule, is another factor that can significantly enhance binding affinity. nih.gov

Role of 2-Phenyl Ring Substitutions on Pharmacological Profiles

Substituents on the 2-phenyl ring of the 4-bromo-2-phenylbenzofuran scaffold play a pivotal role in defining the molecule's pharmacological properties. The nature and position of these substituents can fine-tune the biological activity.

The para-position (C-4') of the 2-phenyl ring has been identified as a key site for modification. Both electron-withdrawing and electron-donating groups at this position have been shown to have a significant impact on biological activity.

For example, the introduction of a bromine atom at the para-position of the phenyl ring, in conjunction with a bromine at the C-5 position of the benzofuran, resulted in compounds with excellent antibacterial activity. nih.govrsc.org In anticancer studies, a 4-bromo substituent on the benzylidene moiety of certain benzofuran derivatives yielded activity comparable to the drug doxorubicin. rsc.org This suggests that enhanced lipophilicity due to the halogen at this position contributes to improved binding affinity. rsc.org Similarly, a nitro group, another electron-withdrawing group, at the para-position has also been associated with potent anticancer activity. rsc.org

Conversely, electron-donating groups at the para-position can also enhance activity. For instance, a 4-methoxy group on the phenyl ring of imidazopyridine-substituted benzofurans significantly improved anticancer activity. nih.gov

Table 2: Influence of Para-Substituents on the 2-Phenyl Ring on Biological Activity

| Compound Series | Para-Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 5-Bromo-2-phenylbenzofurans | Bromo | Excellent antibacterial activity. | nih.govrsc.org |

| Benzofuran-chalcone derivatives | Bromo | Anticancer activity similar to doxorubicin. | rsc.org |

| Benzofuran-3-carboxaldehyde derivatives | Nitro | High anticancer potency. | rsc.org |

| Imidazopyridine-substituted benzofurans | Methoxy (B1213986) | Significantly improved anticancer activity. | nih.gov |

The introduction of hydroxyl, methoxy, and halogen groups on the 2-phenyl ring has been a successful strategy for modulating the biological efficacy of benzofuran derivatives.

Studies on cholinesterase inhibitors have shown that the number and position of hydroxyl groups are critical. For example, 2-phenylbenzofuran derivatives with two hydroxyl groups in the meta-positions of the 2-phenyl ring displayed high inhibitory activity towards butyrylcholinesterase (BChE). sci-hub.box In contrast, derivatives with hydroxyl groups at both meta and para positions, or with three hydroxyl substituents, showed lower activity. sci-hub.box This highlights the importance of the specific substitution pattern for optimal interaction with the enzyme's active site.

Methoxy groups on the 2-phenyl ring also have a pronounced effect on activity. For instance, in a series of 2-phenylbenzofurans evaluated as monoamine oxidase (MAO) inhibitors, the number and position of methoxy groups were found to be important for inhibitory activity. researchgate.net

Halogen substitutions on the 2-phenyl ring are generally considered beneficial for cytotoxic properties, partly due to their hydrophobic and electron-donating nature. nih.gov The position of the halogen is crucial, with maximum activity often observed when the halogen is placed at the para-position of the N-phenyl ring in certain series of benzofuran-2-carboxamides. nih.gov

Structural Modifications of the Benzofuran Scaffold and Their SAR Implications

Beyond substitutions on the existing rings, modifications to the core benzofuran scaffold itself can lead to significant changes in biological activity. mdpi.commdpi.com These modifications can include the introduction of various functional groups or the fusion of additional heterocyclic rings.

For example, in a series of 2-aminobenzofuran derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to be crucial for high antiproliferative activity. rsc.org The 6-ethoxybenzofuran derivative was the most potent in this series. rsc.org This indicates that the electronic properties and steric bulk at this position can greatly influence the interaction with biological targets.

Introducing different substituents at various positions of the benzofuran ring can impact antibacterial activity and specificity. It has been noted that for antibacterial activity, it is essential for the benzofuran to contain halogens, nitro, or hydroxyl groups at positions 4, 5, or 6. rsc.org The introduction of an ester or heterocyclic ring at the C-2 position has been found to be crucial for cytotoxic activity in some studies. mdpi.com

These findings collectively demonstrate that the this compound scaffold is a versatile template for the development of new therapeutic agents. The precise tuning of its biological activity can be achieved through strategic modifications at various positions of both the benzofuran core and the 2-phenyl ring.

Introduction of Heterocyclic Moieties onto the Benzofuran Framework

The introduction of various heterocyclic rings onto the benzofuran scaffold has been a prominent strategy in medicinal chemistry to enhance biological activity. mdpi.com The versatility and unique physicochemical properties of heterocyclic compounds make them valuable additions to the benzofuran core. rsc.org

Recent studies have explored the fusion of different heterocyclic systems with the benzofuran nucleus, leading to the development of potent therapeutic candidates. For instance, benzofuran derivatives incorporating pyrazole, imidazole, triazole, and piperazine (B1678402) have demonstrated significant cytotoxic effects against cancer cells. nih.gov The synergistic effect of combining the benzofuran moiety with other heterocycles presents a promising avenue for creating novel anticancer drugs. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring, particularly with heterocyclic moieties, are critical for cytotoxic activity. mdpi.comrsc.org For example, a series of imidazopyridine-substituted benzofurans were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.gov

Here is a summary of the cytotoxic activity of some imidazopyridine-substituted benzofuran derivatives:

| Compound | Substitution on Phenyl Ring | Cytotoxicity (IC50 in µM) |

| 15a | Unsubstituted | Good |

| 15c | 4-methoxy (electron-donating) | High (MCF-7: 0.011, A549: 0.073, Colo-205: 0.10, A2780: 0.034) |

| 15d | Chloro (electron-withdrawing) | Significant drop in activity |

| 15e | Bromo (electron-withdrawing) | Significant drop in activity |

| 15h | 4-methyl (weak electron-donating) | Good |

The data indicates that electron-donating groups at the para position of the phenyl ring significantly enhance anticancer activity, while electron-withdrawing groups are detrimental. nih.gov Interestingly, replacing the aryl ring with heteroaromatic rings like 2,6-dimethylpyridine (B142122) or 4,5-dimethylthiophene was found to be more beneficial for anticancer activity than an unsubstituted aryl ring. nih.gov

Furthermore, the introduction of a benzofuran group to 6-HMA (a uPA inhibitor) led to a compound with higher potency and cytotoxicity. The addition of a fluorine atom at the 4-position of the 2-benzofuranyl moiety resulted in a two-fold increase in potency. nih.gov

Alkyl Spacer Insertion between Benzofuran and Phenyl Ring

The insertion of an alkyl spacer, typically a methylene (B1212753) (-CH2-) group, between the benzofuran core and the 2-phenyl ring is another structural modification that has been investigated to modulate biological activity. researchgate.net This strategic insertion can alter the molecule's conformation, flexibility, and interaction with biological targets.

In a study focused on developing novel selective butyrylcholinesterase (BChE) inhibitors, researchers modified the 2-phenylbenzofuran scaffold by introducing a methylene spacer. researchgate.net This led to the design and synthesis of 2-benzylbenzofuran derivatives. The study found that the nature and position of substituents on both the benzofuran and the phenyl ring were critical for the inhibitory activity and selectivity of the compounds. researchgate.net

One of the synthesized compounds, 5-bromo-2-(4-hydroxybenzyl)benzofuran, emerged as the most potent BChE inhibitor in the series, with an IC50 value of 2.93 µM. researchgate.net This highlights the importance of the bromo-substituent at position 5 of the benzofuran ring in conjunction with the hydroxybenzyl group connected via a methylene spacer.

The presence of a spacer between a heterocyclic substituent and the benzofuran nucleus has also been suggested as being essential for biological activity in other contexts. researchgate.net For instance, several benzofuran derivatives with heterocyclic rings linked to the C-2 position by a two- to four-atom spacer have been evaluated as potential anti-HIV-1, anticancer, and antimicrobial agents. researchgate.netjocpr.com

Conformational Analysis and Bioactive Conformations of this compound Analogues

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. Conformational analysis helps in understanding how a molecule binds to its target receptor and exerts its pharmacological effect. For this compound analogues, understanding their preferred conformations is key to designing more potent and selective drugs.

Molecular docking simulations are a powerful tool used to predict and analyze the binding modes of ligands with their target proteins. In the context of 2-phenylbenzofuran derivatives as monoamine oxidase B (MAO-B) inhibitors, docking studies have been employed to elucidate the structure-activity relationships. researchgate.net These studies have shown that the binding conformation within the active site of the enzyme is crucial for inhibitory potency. For example, in a series of bromo-substituted 2-phenylbenzofurans, the most active compound, 2-(2'-bromophenyl)-5-methylbenzofuran, was shown to adopt a specific orientation within the MAO-B active site. researchgate.net

In another study focusing on GluN2A-selective NMDA receptor negative allosteric modulators (NAMs), the lead compound, TCN-201, was found to adopt a U-shaped binding conformation. nih.gov This conformation is a result of intermolecular π–π stacking between two of its phenyl rings. Modifications to the central phenyl ring that would disrupt this conformation were found to be detrimental to the compound's activity. nih.gov This underscores the importance of maintaining the correct bioactive conformation for optimal receptor interaction.

The relationship between conformation and cytotoxicity has also been explored for chalcone (B49325) derivatives, which share structural similarities with some benzofuran compounds. researchgate.net These studies suggest that specific conformational arrangements are necessary for potent cytotoxic activity.

Iv. Pharmacological and Biological Investigations of 4 Bromo 2 Phenylbenzofuran

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. Research has been conducted to determine the inhibitory potential of 4-Bromo-2-phenylbenzofuran against the two MAO isoforms, MAO-A and MAO-B.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against both MAO-A and MAO-B enzymes. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

One study investigating a series of 2-phenylbenzofuran (B156813) derivatives found that the parent compound, 2-phenylbenzofuran, showed inhibitory activity against both human MAO-A and MAO-B. The introduction of a bromine atom at the 4-position of the benzofuran (B130515) ring was explored to understand its influence on this activity. While specific IC₅₀ values for this compound were not detailed in the available abstracts, the research on related brominated benzofuran structures suggests that halogen substitution can significantly modulate the inhibitory potential. For instance, a derivative with a bromine atom at the 5-position and a hydroxyl group at the 6-position showed potent and selective inhibition of MAO-A. Another study on brominated 2-phenyl-1-benzofurans also reported their potential as MAO inhibitors.

The general findings from these studies indicate that the 2-phenylbenzofuran scaffold is a promising framework for the development of MAO inhibitors. The specific inhibitory concentrations for this compound against both isoforms are crucial for a complete understanding of its pharmacological profile.

Table 1: In Vitro MAO Inhibition Data for Related Benzofuran Derivatives

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug design. For MAO inhibitors, reversible binding is often preferred to minimize the risk of drug-drug and drug-food interactions. Studies on 2-phenylbenzofuran derivatives have shown that they tend to act as reversible inhibitors of MAO. This reversibility suggests that the compound can dissociate from the enzyme, allowing for the restoration of enzyme function.

Selectivity, the preferential inhibition of one MAO isoform over the other, is another key aspect. While some 2-phenylbenzofuran derivatives exhibit selectivity for MAO-A, others inhibit both isoforms. The specific selectivity profile of this compound is a subject of ongoing research interest to determine its potential therapeutic applications, as MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Anticancer and Antiproliferative Activities

In addition to its effects on MAO enzymes, this compound and related compounds have been investigated for their potential to combat cancer. These studies typically involve assessing the cytotoxicity of the compound against various cancer cell lines and elucidating the underlying mechanisms of action.

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. Research has shown that this compound can inhibit the growth of various cancer cells, with its efficacy varying depending on the cell type.

For instance, in a study evaluating a series of 2-phenylbenzofuran derivatives, the compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (non-small cell lung cancer), HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and C3A (hepatocellular carcinoma). Another study reported the antiproliferative activities of benzofuran derivatives against Molt4 and CEM (leukemia) cell lines. Furthermore, the cytotoxicity of related benzofuran compounds has been assessed against SGC7901 (gastric adenocarcinoma) cells.

The cytotoxic potential is often expressed as the IC₅₀ value, which in this context, is the concentration of the compound that reduces the proliferation of cancer cells by 50%. The data from these studies indicate that this compound is a promising candidate for further investigation as an anticancer agent.

Table 2: Cytotoxicity of this compound Against Various Cancer Cell Lines

To understand how this compound exerts its anticancer effects, researchers have investigated its impact on cellular processes essential for cancer cell survival and proliferation.

One of the key mechanisms identified for the anticancer activity of this compound is its ability to interfere with the dynamics of microtubules. Microtubules are cellular structures crucial for cell division, intracellular transport, and maintaining cell shape. They are formed by the polymerization of a protein called tubulin.

Studies have shown that this compound can inhibit the polymerization of tubulin, thereby preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in cancer cells. The compound is believed to bind to the colchicine-binding site on tubulin, a site targeted by many other microtubule-disrupting agents. This mechanism of action is a well-established strategy in cancer chemotherapy, with several successful drugs targeting microtubule dynamics. The findings suggest that this compound could serve as a lead compound for the development of new anticancer drugs that function as microtubule-depolymerizing agents.

Mechanism of Action Studies in Cancer Cells

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2-M phase)

Research into the anticancer potential of brominated benzofuran derivatives has shown their capability to induce programmed cell death (apoptosis) and to halt the cell division cycle, particularly at the G2/M checkpoint.

Several studies have demonstrated that benzofuran derivatives can trigger apoptosis in cancer cells. For instance, certain bromo-substituted benzofurans have been shown to be selectively toxic to leukemia cells. semanticscholar.orgresearchgate.net The mechanism of apoptosis induction is linked to the modulation of key regulatory proteins. Studies on related compounds have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax after treatment. mdpi.com

Furthermore, these compounds have been observed to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancerous cells. Specifically, derivatives of benzofuran have been found to arrest cells in the G2/M phase of the cell cycle. mdpi.comscispace.comrsc.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. For example, some benzofuran derivatives at concentrations of 25 nM and 50 nM led to a significant accumulation of cells in the G2/M phase. mdpi.com The anti-microtubule activity of certain bromo-substituted benzofurans, which disrupts the formation of the mitotic spindle, is a proposed mechanism for this G2/M phase arrest. researchgate.netresearchgate.net

Table 1: Effect of Benzofuran Derivatives on Cell Cycle

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| Benzofuran derivative 22 | A549 (Lung Cancer) | 25 nM | 36.4% cell accumulation in G2/M | mdpi.com |

| Benzofuran derivative 25 | A549 (Lung Cancer) | 25 nM | 37.1% cell accumulation in G2/M | mdpi.com |

| Benzofuran derivative 22 | A549 (Lung Cancer) | 50 nM | 47.6% cell accumulation in G2/M | mdpi.com |

| Benzofuran derivative 25 | A549 (Lung Cancer) | 50 nM | 50.5% cell accumulation in G2/M | mdpi.com |

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth and is often overexpressed in various cancers. nih.gov Its inhibition is a key target for anticancer therapies. nih.govnih.gov Benzofuran-based compounds have emerged as potent inhibitors of EGFR-TK.

The 4-anilinoquinazoline (B1210976) structure is a common core for many EGFR-TK inhibitors. nih.gov Research has shown that incorporating a bromoaniline group can enhance the affinity and selectivity for EGFR-TK. nih.gov Similarly, a bromine atom on the benzofuran ring has been found to impart significant biological activity. nih.gov Synthetic hybrids of benzofuran and quinazoline (B50416) have been evaluated for their EGFR-TK inhibitory activity. One such study reported that compounds 10d and 10e, which are benzofuran-appended 4-aminoquinazolines, exhibited significant EGFR-TK inhibitory activity with IC₅₀ values of 29.3 nM and 31.1 nM, respectively, comparable to the known inhibitor Gefitinib (IC₅₀ = 33.1 nM). nih.gov Another benzofuran derivative, compound 26, also showed remarkable EGFR-TK inhibition with an IC₅₀ value of 0.93 µM. scispace.comrsc.org A novel benzofuran–indole hybrid, 8aa, was identified as a potent inhibitor of both wild-type and mutant EGFR, suggesting its potential for treating non-small-cell lung cancer (NSCLC). mdpi.com

Table 2: EGFR-TK Inhibitory Activity of Benzofuran Derivatives

| Compound | IC₅₀ Value | Reference Drug (IC₅₀) | Reference |

|---|---|---|---|

| Compound 10d | 29.3 nM | Gefitinib (33.1 nM) | nih.gov |

| Compound 10e | 31.1 nM | Gefitinib (33.1 nM) | nih.gov |

Combination Therapy Potential with Existing Anticancer Agents

The use of benzofuran derivatives in combination with established anticancer drugs presents a promising strategy to enhance therapeutic efficacy. researchgate.net The structural versatility of heterocyclic compounds like benzofuran allows them to be integrated into various therapeutic approaches. ijper.org Studies have explored the potential of using benzofuran-related compounds as adjuvants to canonical anti-cancer drugs, suggesting they may lead to more effective cancer treatment alternatives. researchgate.net The ability of these compounds to target key pathways in cancer proliferation and survival, such as EGFR signaling and apoptosis, makes them suitable candidates for combination therapies designed to overcome drug resistance and improve patient outcomes.

Anti-Inflammatory Effects

Beyond its anticancer properties, the benzofuran scaffold has been investigated for its anti-inflammatory effects. Chronic inflammation is a key factor in the development of various diseases, and modulating inflammatory pathways is a significant therapeutic goal.

Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), produce inflammatory mediators, including nitric oxide (NO). bmbreports.orgdiva-portal.org While NO is crucial for host defense, its overproduction contributes to inflammatory damage. Several studies have shown that benzofuran derivatives can inhibit NO production in activated macrophages. nih.govmdpi.com This inhibitory effect is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Neuropeptide FF (NPFF), for example, has been shown to suppress NO production in macrophages through a receptor-mediated pathway. nih.gov

The anti-inflammatory activity of benzofuran derivatives extends to the modulation of other key inflammatory mediators. Research has demonstrated that these compounds can affect the production of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6). nih.gov For instance, the benzofuran-containing compound glycyrol (B26511) was found to decrease the mRNA levels of these cytokines in LPS-stimulated macrophages. nih.gov Furthermore, some derivatives can alleviate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are also key players in the inflammatory response. diva-portal.orgnih.gov The mechanism often involves the inhibition of signaling pathways like NF-κB, which is a central regulator of inflammation. nih.govnih.gov Benzofuran derivatives have also shown the ability to modulate the activity of immune cells, including T cells and B cells. biogecko.co.nz

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase, hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease, where cholinergic function is impaired. nih.gov

Several studies have identified 2-phenylbenzofuran derivatives as selective inhibitors of BChE. nih.govresearchgate.netsci-hub.box The inhibitory potency is influenced by the substitution pattern on the benzofuran and phenyl rings. Specifically, the presence of a bromine atom at position 5 or 7 of the benzofuran scaffold has been shown to be important for activity. researchgate.netsci-hub.box For example, 5-bromo-2-(4-hydroxybenzyl)benzofuran (a related structure with a methylene (B1212753) spacer) was found to be a potent BChE inhibitor with an IC₅₀ value of 2.93 µM. nih.govresearchgate.netdntb.gov.ua In another study, 7-bromo substituted 2-phenylbenzofurans with hydroxyl groups on the phenyl ring also demonstrated significant BChE inhibition, with IC₅₀ values as low as 7.96 µM. sci-hub.box

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Bromo-benzofuran Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | 2.93 | nih.govresearchgate.net |

| 7-bromo-2-(3,5-dihydroxyphenyl)benzofuran (12) | 6.54 | sci-hub.box |

| 7-bromo-2-(3-hydroxyphenyl)benzofuran (6) | 7.96 | sci-hub.box |

Evaluation of Inhibitory Potency and Selectivity

Research into this compound and its analogs has revealed significant inhibitory activity against various enzymes, particularly those implicated in neurodegenerative diseases.

One area of focus has been the inhibition of monoamine oxidases (MAO), specifically MAO-A and MAO-B. nih.gov These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their dysregulation is linked to several neurological disorders. researchgate.net Studies on a series of bromo-substituted 2-phenylbenzofurans demonstrated that these compounds preferentially inhibit MAO-B in a reversible manner. nih.gov For instance, the compound 2-(2'-bromophenyl)-5-methylbenzofuran was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.20 µM. nih.gov The inhibitory potency and selectivity of these compounds are influenced by the position of the bromine atom and other substituents on both the benzofuran core and the phenyl ring. nih.govresearchgate.net

Another significant target is butyrylcholinesterase (BChE), an enzyme that plays a role in the progression of Alzheimer's disease. researchgate.net Hydroxylated 2-phenylbenzofuran derivatives, particularly those with a halogen at position 7 of the benzofuran scaffold, have shown improved inhibitory activity against BChE. sci-hub.box Specifically, 7-bromo-substituted 2-phenylbenzofuran derivatives have emerged as potent BChE inhibitors. sci-hub.box For example, a compound featuring a bromine at the 7-position demonstrated an IC50 value of 7.96 µM for BChE inhibition. sci-hub.box

The table below summarizes the inhibitory activities of selected this compound derivatives against MAO-B and BChE.

| Compound | Target Enzyme | IC50 (µM) |

| 2-(2'-bromophenyl)-5-methylbenzofuran | MAO-B | 0.20 |

| 7-bromo-2-(hydroxyphenyl)benzofuran derivative | BChE | 7.96 |

This table presents a selection of inhibitory concentration (IC50) values for representative bromo-substituted 2-phenylbenzofuran derivatives against their respective enzyme targets, as reported in the cited literature.

Relevance to Neurodegenerative Disorders Research (e.g., Alzheimer's Disease)

The investigation of this compound derivatives holds significant relevance for research into neurodegenerative disorders, most notably Alzheimer's disease (AD). The pathology of AD is complex, involving multiple factors, including the accumulation of β-amyloid plaques and neurofibrillary tangles, as well as the dysregulation of neurotransmitter systems. nih.govsygnaturediscovery.com

The inhibitory actions of this compound analogs on both MAO-B and BChE are directly pertinent to AD therapeutics. researchgate.net Increased MAO-B activity is observed with aging and is associated with the oxidative stress that contributes to neuronal damage in neurodegenerative conditions. researchgate.net By inhibiting MAO-B, these compounds can potentially reduce the formation of neurotoxic by-products. nih.gov

Similarly, the inhibition of BChE is a validated strategy for managing the cholinergic deficit observed in AD patients. researchgate.netnih.gov While acetylcholinesterase (AChE) inhibitors are more common, BChE also plays a role in acetylcholine hydrolysis, and its importance increases as AD progresses. nih.gov Therefore, compounds that can effectively inhibit BChE, such as the 7-bromo-2-phenylbenzofuran derivatives, are of considerable interest. sci-hub.box

Furthermore, some 2-arylbenzofuran derivatives have been investigated for their ability to inhibit β-secretase (BACE1), another key enzyme in the amyloidogenic pathway that leads to the formation of β-amyloid plaques. nih.gov The development of multi-target-directed ligands, capable of modulating several pathological pathways in AD, is a promising approach, and the 2-phenylbenzofuran scaffold, including its brominated derivatives, offers a versatile platform for designing such molecules. researchgate.netnih.gov

Antibacterial and Antimicrobial Research

In the era of rising antibiotic resistance, the search for novel antimicrobial agents is of paramount importance. latrobe.edu.au The 2-phenylbenzofuran scaffold has been explored for its potential antibacterial properties, including activity against multidrug-resistant strains.

Inhibition of Bacterial Enzymes (e.g., Sortase A)

One of the novel targets for antibacterial drug development is Sortase A (SrtA), a bacterial enzyme found in Gram-positive bacteria that plays a crucial role in anchoring virulence factors to the cell wall. researchgate.net Inhibiting SrtA can attenuate bacterial virulence without directly killing the bacteria, which may reduce the selective pressure for resistance development. researchgate.netnih.gov

A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of SrtA from Staphylococcus aureus. researchgate.net While the specific 4-bromo derivative was not the primary focus in the available literature, the general class of 2-phenylbenzofurans has shown promise in this area. For example, some benzofuran cyanide derivatives exhibited excellent inhibitory activity against SrtA with IC50 values ranging from 3.3 µM to 21.8 µM. researchgate.net These findings suggest that the this compound core could be a valuable template for designing novel SrtA inhibitors.

Efficacy against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. latrobe.edu.auresearchgate.net Research has indicated that certain 2-phenylbenzofuran derivatives exhibit activity against MDR strains. For instance, two compounds from a library of 2-phenyl-benzofuran-3-carboxamides showed antibacterial activity against 29 tested MDR S. aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 78.12 to 312.5 mg/L. researchgate.net

Furthermore, studies on other bromo-substituted benzofuran derivatives have demonstrated their potential against various bacterial strains. Compounds with two bromo substituents, one on the benzofuran ring (at C-5) and another on the phenyl ring (at C-4), displayed excellent antibacterial activity. nih.gov This highlights the potential contribution of bromine substitution to the antibacterial efficacy of the benzofuran scaffold.

The table below provides an overview of the antibacterial activity of selected benzofuran derivatives.

| Compound Class | Target Organism | Activity Range |

| 2-phenyl-benzofuran-3-carboxamides | Multidrug-resistant S. aureus | MIC: 78.12 - 312.5 mg/L |

| 5-bromo, 4'-bromo-2-phenylbenzofuran | Various bacterial strains | MIC: 29.76 - 31.96 mmol/L |

This table summarizes the reported antibacterial activity of different classes of bromo-substituted benzofuran derivatives against various bacterial strains.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The 2-phenylbenzofuran structure has been a subject of interest for its antioxidant potential. nih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. researchgate.netopenagrar.de In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. researchgate.net

Studies on 2-arylbenzo[b]furans have shown that the presence and position of hydroxyl groups on the phenyl ring are crucial for their free radical scavenging activity. researchgate.net Compounds with ortho-dihydroxy and para-dihydroxy patterns exhibit the highest activity, with IC50 values in the low micromolar range (5.0-28 µM). researchgate.net While the direct DPPH scavenging activity of this compound itself is not extensively detailed, research on related structures provides insights. The introduction of a bromine atom, in conjunction with a hydroxyl group, can modulate the antioxidant activity. researchgate.net Computational studies on various 2-phenylbenzofuran derivatives have suggested that the antioxidant mechanism is complex, involving pathways such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), depending on the solvent. nih.gov

The antioxidant potential of these compounds is often linked to the ease of O-H bond dissociation in phenolic analogs. nih.gov Therefore, hydroxylated derivatives of this compound would be the most promising candidates for significant antioxidant activity.

Lipid Peroxidation Inhibition

The capacity of a chemical compound to inhibit lipid peroxidation is a crucial indicator of its antioxidant potential and its ability to protect cells from oxidative damage. While direct experimental studies on the lipid peroxidation inhibitory activity of this compound are not extensively documented in publicly available research, the known antioxidant properties of the broader 2-phenylbenzofuran class of compounds suggest a potential for such activity. The structural features of this compound, namely the 2-phenylbenzofuran core and the bromine substituent, are key determinants of this potential.

Research into various benzofuran derivatives has established their ability to counteract lipid peroxidation. For instance, a study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated that these compounds can inhibit lipid peroxidation in rat brain homogenates to varying degrees. nih.gov In this study, the antioxidant activities were evaluated by their capacity to inhibit in vitro lipid peroxidation initiated by Fe²⁺ and L-ascorbic acid. nih.gov

One particular derivative, identified as compound 1j in the study, which features a hydroxyl (-OH) substitution at the R3 position of the phenyl ring, exhibited noteworthy activity. nih.gov This compound demonstrated a 62% inhibition of lipid peroxidation at a concentration of 100 μM. nih.gov This finding highlights the potential of the benzofuran scaffold to serve as a backbone for potent antioxidants.

The presence and position of substituents on the benzofuran or the phenyl ring play a significant role in modulating the antioxidant and lipid peroxidation inhibitory effects. Halogenation, including bromination, is a common strategy in medicinal chemistry to enhance the biological activities of a lead compound. The introduction of a bromine atom to the benzofuran structure, as in this compound, can influence its electronic properties and, consequently, its interaction with reactive oxygen species that propagate lipid peroxidation. mdpi.com

Studies on other halogenated benzofuran derivatives have shown that the presence of a halogen can impact their pro-oxidative and apoptotic properties, which are closely linked to lipid peroxidation. researchgate.netscilit.comnih.govmdpi.com For example, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate indicated that a bromo-substituted derivative exhibited strong pro-oxidative effects, which included the induction of lipid peroxidation. scilit.comnih.govmdpi.com While this particular study focused on anticancer potential, it underscores the significant influence of bromine substitution on the oxidative processes within a biological system.

The 2-phenylbenzofuran structure itself is recognized for its antioxidant capabilities. rsc.orgnih.gov The delocalized π-electron system extending over the fused rings and the phenyl group can facilitate the scavenging of free radicals, which are the initiators of the lipid peroxidation chain reaction. The specific position of the bromine atom at the 4-position of the benzofuran ring in this compound would further modify the electron distribution and steric factors, which could either enhance or diminish its radical scavenging and lipid peroxidation inhibitory capacity compared to other substituted analogs.

While awaiting direct empirical data for this compound, the available evidence from related compounds provides a strong basis for predicting its involvement in mitigating lipid peroxidation. The combination of the antioxidant-prone 2-phenylbenzofuran core with a modulating bromo-substituent makes it a compound of significant interest for further investigation in this area.

V. Computational Chemistry and Molecular Modeling of 4 Bromo 2 Phenylbenzofuran

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 4-Bromo-2-phenylbenzofuran derivatives interact with biological targets at the molecular level.

Molecular docking studies have explored the interaction of bromo-2-phenylbenzofuran derivatives with several key protein targets implicated in various diseases.

Monoamine Oxidase (MAO): Derivatives of 2-phenylbenzofuran (B156813) featuring a bromine substituent have been evaluated as inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes crucial in the metabolism of neurotransmitters. researchgate.netnih.gov Docking simulations for compounds like 2-(2'-bromophenyl)-5-methylbenzofuran have helped to elucidate the structure-activity relationship and identify key residues within the enzyme's active site that are important for inhibition. researchgate.netnih.gov These studies have confirmed experimental findings, showing that most tested compounds preferentially inhibit MAO-B in a reversible manner. researchgate.netnih.gov The binding affinity is influenced by the position of substituents on both the phenyl ring and the benzofuran (B130515) core. researchgate.netunica.it

Epidermal Growth Factor Receptor (EGFR): In the search for anticancer agents, hybrid molecules containing a bromo-2-phenylbenzofuran moiety have been docked into the ATP binding site of the EGFR tyrosine kinase. tandfonline.com For instance, a compound incorporating 5-bromo-2-phenylbenzofuran (B3231038) was analyzed to understand its binding mode and guide further structure-activity relationship (SAR) studies for developing new EGFR inhibitors. tandfonline.com

Butyrylcholinesterase (BChE): Halogenated and hydroxylated 2-phenylbenzofuran derivatives have been investigated as potential inhibitors of BChE, an enzyme relevant to Alzheimer's disease. nih.govsci-hub.box Docking studies revealed that these compounds interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Specifically, the benzofuran portion was found to interact with PAS residues, while the 2-phenyl ring moiety binds to the CAS. nih.gov

Sortase A (SrtA): A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, a key enzyme for bacterial virulence. researchgate.netxjtlu.edu.cn Molecular docking studies showed that while an amide group at the 3-position is essential, the substitution of a hydroxyl group on the 2-phenyl ring with a halogen tended to reduce the inhibitory activity. researchgate.netxjtlu.edu.cn The most potent inhibitors were shown to share a binding pattern similar to the natural substrate within the SrtA binding pocket, forming hydrogen bonds with key residues like Cys184, Trp194, and Arg197. researchgate.netxjtlu.edu.cn

Docking simulations not only predict the binding pose but also estimate the binding affinity (often expressed as binding energy in kcal/mol) and the inhibition constant (Kᵢ or IC₅₀). This data is crucial for ranking potential inhibitors before their synthesis and experimental testing.

For various bromo-2-phenylbenzofuran derivatives, these computational predictions have often correlated well with experimental results.

| Target Enzyme | Derivative Compound | Predicted Binding Energy (kcal/mol) | Experimental Inhibition |

| MAO-B | 2-(2'-bromophenyl)-5-methylbenzofuran | N/A | IC₅₀ = 0.20 µM nih.gov |

| BChE | 5-bromo-2-(4-hydroxybenzyl)benzofuran | N/A | IC₅₀ = 2.93 µM nih.gov |

| BChE | 7-bromo-2-(3-hydroxyphenyl)benzofuran | N/A | IC₅₀ = 7.96 µM sci-hub.box |

| Sortase A | 2-phenyl-benzofuran-3-carboxamide (Ia-22) | N/A | IC₅₀ = 30.8 µM researchgate.netxjtlu.edu.cn |

N/A: Data not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for 2-phenylbenzofuran derivatives to predict their biological activity against various targets. These models are typically mathematical equations that correlate molecular descriptors (numerical representations of chemical properties) with activities like enzyme inhibition or cytotoxicity. physchemres.org

For example, a QSAR study on 2-phenylbenzofuran derivatives identified their potential as antiprotozoal agents against Plasmodium falciparum. physchemres.org Using multiple linear regression, a model was built to connect various physicochemical parameters of the compounds to their biological activities. physchemres.org Another study developed a QSAR model for estrogen receptor beta modulators, which included a bromo-2-phenylbenzofuran derivative in its training set, demonstrating the utility of this approach in predicting hormonal activity. ijrimsec.com

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. ijrimsec.com These descriptors can represent various aspects of the molecule, including electronic, steric, and hydrophobic properties.

Key molecular descriptors that have been found to influence the activity of 2-phenylbenzofuran derivatives include:

Quantum Chemical Descriptors: These are derived from density functional theory (DFT) calculations and can describe the chemical reactivity of the compounds. physchemres.org

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the molecule's lipophilicity, which influences its ability to cross cell membranes. physchemres.org

Hydration Energy: This parameter is related to the stability of the molecule in an aqueous environment. physchemres.org

The use of such descriptors allows researchers to understand the mechanism of action at a chemical level and to rationally design new compounds with improved activity. physchemres.org

| Molecular Descriptors Used in QSAR Studies ijrimsec.com |

| Molar Refractivity |

| LogP |

| Polarizability |

| Hydration Energy |

| Heat of Formation |

| Surface Area |

| Molar Volume |

| Dipole Moment |

| HOMO/LUMO Energies |

Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a view of the system's movement over time. This technique is used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon binding. nih.govd-nb.info

MD simulations have been applied to complexes of related benzofuran inhibitors with their target proteins, such as Sortase A, to confirm the stability of the ligand in the active site over several nanoseconds. researchgate.netresearchgate.net Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to ensure the complex remains stable. researchgate.net

Conformational analysis, often performed using quantum mechanical methods like DFT, is crucial for determining the most stable three-dimensional shape (conformer) of the this compound molecule. physchemres.orgppm.edu.pl Understanding the preferred conformation is a prerequisite for accurate docking and QSAR studies, as the molecule's shape is fundamental to its ability to interact with a biological target. physchemres.org

Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as a this compound derivative, and its biological receptor. niscpr.res.inrsc.org These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a detailed view of the stability of the ligand-receptor complex and the specific interactions that govern binding. niscpr.res.inmdpi.com

MD simulations on related benzofuran structures have been instrumental in understanding their mechanism of action. For instance, simulations of 2-arylbenzofuran derivatives with targets like the SARS-CoV-2 main protease have revealed the stability of the ligand within the binding pocket over simulation periods of up to 30 nanoseconds. niscpr.res.in Such studies identify key amino acid residues that form stable interactions—including hydrogen bonds, hydrophobic interactions, and pi-stacking—with the ligand. niscpr.res.inmdpi.com

In a study on benzofuran derivatives targeting the mu (µ) opioid receptor, MD simulations were performed to understand the dynamic factors of the ligand-protein interactions. rsc.org The stability of the receptor-ligand complex was confirmed by monitoring the root-mean-square deviation (RMSD) of the protein backbone, which remained below 3 Å, indicating a stable complex. rsc.org These simulations can elucidate how specific substitutions on the benzofuran ring influence binding modes and functional activity. rsc.org Similarly, molecular docking, a related computational technique, has been used to rationalize the structure-activity relationships of bromo-2-phenylbenzofuran derivatives as inhibitors of monoamine oxidase B (MAO-B), highlighting the importance of specific substitutions for enzyme affinity. researchgate.net

The types of interactions observed in these simulations are critical for understanding binding affinity. They can be categorized and analyzed for their duration and stability throughout the simulation, as shown in the table below.

| Interaction Type | Description | Key Role in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Crucial for specificity and strong ligand-receptor interactions. mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the entropy of water molecules. | Important for the binding of nonpolar moieties, such as the phenyl and benzofuran rings, into hydrophobic pockets of a receptor. mdpi.com |

| Pi-Stacking | Non-covalent interactions between aromatic rings. Can be face-to-face or edge-to-face. | Contributes to the stability of complexes involving aromatic systems like the phenyl and benzofuran rings. mdpi.com |

| Halogen Bonds | A non-covalent interaction where an electrophilic region on a halogen atom (e.g., bromine in this compound) attracts a nucleophilic site. | Can significantly enhance binding affinity and specificity, guiding ligand orientation in the active site. researchgate.net |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Can provide strong, long-range attractive forces that stabilize the ligand-receptor complex. mdpi.com |

This table illustrates the common non-covalent interactions analyzed during molecular dynamics simulations to understand ligand-receptor binding.

Conformational Sampling of this compound in Biological Environments

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. Conformational sampling is the computational exploration of the different spatial arrangements (conformations) a molecule can adopt. When a ligand like this compound enters a biological environment, such as the binding site of a protein, it adopts a specific conformation, often referred to as the "bioactive conformation."

MD simulations are a primary tool for performing conformational sampling in a simulated biological environment. niscpr.res.inrsc.org By simulating the molecule's movement over time in the presence of a receptor and solvent, researchers can identify the most stable and frequently occurring conformations. This process is crucial for understanding how the ligand adapts to the topology of the receptor's binding pocket. rsc.org

For example, MD studies on benzofuran derivatives targeting the mu opioid receptor showed that the ligand remains stably within the binding pocket, allowing for an exploration of its conformational space in a biologically relevant context. rsc.org The results from such simulations can reveal that the ligand's conformation after the simulation is similar to the initial docked pose, confirming a stable binding mode. rsc.org In other cases, the ligand may explore multiple conformational states before settling into a low-energy, stable pose. The analysis of these conformations provides critical information for structure-based drug design, as it highlights the key structural features required for optimal interaction.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the structural and chemical properties of a specific biological target. slideshare.netmdpi.com This approach contrasts with traditional high-throughput screening by building molecules atom-by-atom or fragment-by-fragment within the receptor's binding site. slideshare.net Modern methods often employ sophisticated algorithms, including reinforcement learning and deep learning, to generate valid, drug-like molecules with strong predicted binding affinities. mdpi.combiorxiv.org

Fragment-Based Design Utilizing the Benzofuran Scaffold

Fragment-based drug design (FBDD) is a powerful de novo strategy that begins by identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the target of interest. mdpi.com These initial hits are then grown, linked, or optimized to produce a higher-affinity lead compound. The benzofuran scaffold has been successfully utilized in FBDD campaigns. mdpi.comlatrobe.edu.au

A notable example is the development of inhibitors for the bacterial thiol-disulfide oxidoreductase enzyme DsbA, a target for antivirulence compounds. nih.gov In this research, a library of fragments was screened, leading to the identification of a benzofuran hit. latrobe.edu.au Specifically, 2-(6-bromobenzofuran-3-yl)acetic acid was identified as a hit with millimolar affinity. researchgate.netnih.gov

The FBDD process involved several key steps:

Fragment Screening: Biophysical techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography were used to identify benzofuran-containing fragments that bound to the DsbA enzyme. mdpi.comlatrobe.edu.au

Hit Elaboration: The initial benzofuran fragment was chemically modified at various positions (e.g., the 2-, 5-, and 6-positions) to explore the binding pocket and improve affinity. latrobe.edu.aunih.gov

Structure-Guided Optimization: X-ray crystallography of the fragment-protein complexes revealed that the analogues bound in a hydrophobic groove adjacent to the enzyme's active site. researchgate.netnih.gov This structural information guided the synthesis of new analogues designed to make more favorable contacts. For instance, derivatization at the 6-position probed deeper into the hydrophobic groove, while modifications at the C-2 position extended into a more polar region. latrobe.edu.aunih.gov

This iterative process of design, synthesis, and testing led to the development of benzofuran analogues with significantly improved binding affinities, with dissociation constants (KD) moving from the millimolar to the micromolar range. nih.gov

| Fragment/Analogue | Target | KD Value (µM) | Method of Elaboration | Reference |

| 2-(6-bromobenzofuran-3-yl)acetic acid | E. coli DsbA | High mM affinity | Initial Hit Fragment | researchgate.netnih.gov |

| Analogue 25 | E. coli DsbA | 326 ± 25 | Chemical elaboration of the scaffold | researchgate.netnih.gov |

| Analogue 28 | E. coli DsbA | 341 ± 57 | Chemical elaboration of the scaffold | researchgate.netnih.gov |

| 6-(m-methoxy)phenyl analogue | E. coli DsbA | High µM to low mM | Suzuki-Miyaura coupling at 6-position | nih.gov |

This table presents data from fragment-based drug design studies on the benzofuran scaffold, showing the improvement in binding affinity after chemical elaboration.

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This method often involves molecular docking, where candidate molecules are computationally placed into the 3D structure of a target's binding site and scored based on their predicted binding affinity. researchgate.net

Virtual screening campaigns have been successfully applied to the benzofuran scaffold to identify novel inhibitors for various diseases. For example, a study focused on discovering pan-genotypic inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase used virtual screening based on molecular structure similarity and docking. nih.gov This approach identified several lead compounds with a benzofuran core that were predicted to bind stably to the target. nih.gov Subsequent MD simulations and binding free energy calculations confirmed the stability of these interactions, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggested favorable pharmacokinetic profiles for the identified analogues. nih.gov

In another application, the PyRx virtual screening tool was used to assess the potential of novel benzofuran derivatives as anticancer agents. researchgate.net By docking the designed molecules into the active sites of cancer-related proteins, researchers could predict their binding affinities and modes, providing a rationale for the observed biological activity and guiding further synthesis. researchgate.net This process allows for the rapid and cost-effective evaluation of thousands or even millions of potential drug candidates, prioritizing the most promising ones for experimental testing.

Vi. Future Directions and Research Perspectives for 4 Bromo 2 Phenylbenzofuran

Development of More Potent and Selective Derivatives

The core structure of 4-Bromo-2-phenylbenzofuran offers a versatile platform for chemical modification to enhance potency and selectivity. Structure-activity relationship (SAR) studies on analogous benzofuran (B130515) compounds have consistently shown that the nature and position of substituents critically determine biological activity. mdpi.com

Future synthetic efforts should focus on:

Modification of the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 2-phenyl ring can modulate the electronic properties and steric profile of the molecule. For instance, studies on other benzofurans have shown that substitutions on the phenyl ring can lead to a significant drop or enhancement in anticancer activity. mdpi.com

Substitution on the Benzofuran Core: Further functionalization of the benzofuran nucleus, beyond the existing bromine atom, could yield derivatives with improved target affinity. Research has indicated that introducing groups like halogens, hydroxyls, or carboxyls can augment the biological effects of benzofuran derivatives. researchgate.net For example, adding hydrophilic groups such as piperidine (B6355638) has been shown to improve physicochemical properties. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the bromine atom with other halogens (chlorine, fluorine) or different functional groups could fine-tune the molecule's lipophilicity and binding interactions. The ability of halogens to form "halogen bonds" can substantially improve binding affinity to biological targets. nih.gov

A systematic approach, creating a library of derivatives based on the this compound scaffold, will be crucial. Screening these new compounds against various biological targets will help in elucidating more precise SARs, guiding the design of next-generation agents with superior efficacy and reduced off-target effects. For instance, previous work on brominated benzofurans has demonstrated that the position of the bromine atom is a critical determinant of biological activity. nih.gov

| Derivative Class | Modification Strategy | Rationale based on Analog Studies | Potential Outcome |